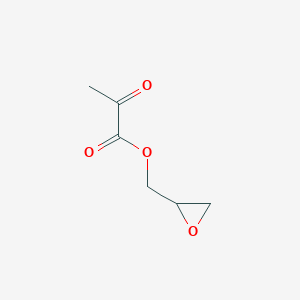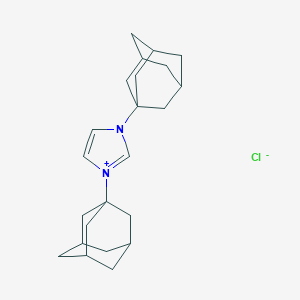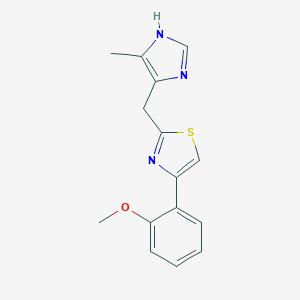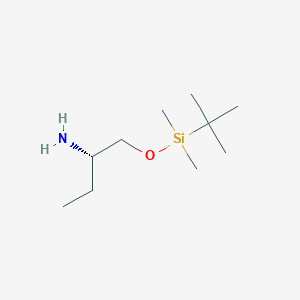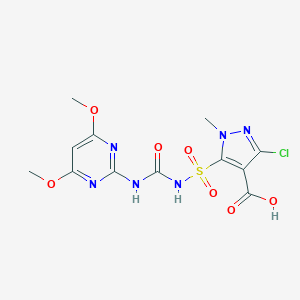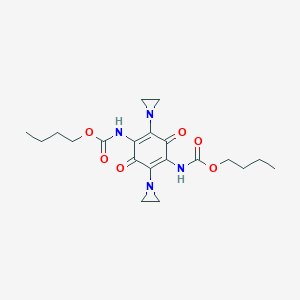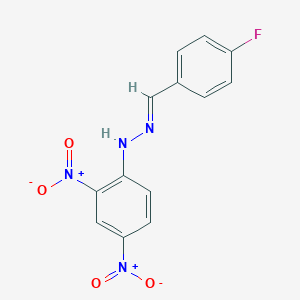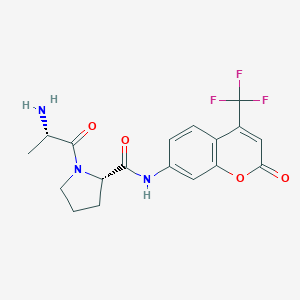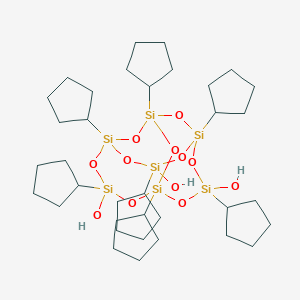
Poly(cyclopentylsilsesquioxane), silanol functional
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Poly(cyclopentylsilsesquioxane), silanol functional, also known as 1,3,5,7,9,11,14-HEPTACYCLOPENTYLTRICYCLO[7.3.3.1(5,11)]HEPTASILOXANE-ENDO-3,7,14-TRIOL, is an organosilicon compound . It has a molecular formula of C35H66O12Si7 and a molecular weight of 875.49 g/mol .
Molecular Structure Analysis
The molecular structure of Poly(cyclopentylsilsesquioxane), silanol functional is characterized by a backbone of alternating silicon and oxygen atoms . The structure of this compound is often expressed by abbreviated formulas .Chemical Reactions Analysis
Silanol-functional silicones are susceptible to condensation under both mild acid and base conditions . They are intermediates for most room temperature vulcanizable (RTV) silicones . The reactivity of silanol groups in these materials is highly dependent on the steric effects of the surrounding side chains and siloxane skeletons .Physical And Chemical Properties Analysis
The physical and chemical properties of Poly(cyclopentylsilsesquioxane), silanol functional are influenced by its molecular structure . The thermal stability and chemical reactivity of its silanol groups are highly dependent on the steric effects of the surrounding side chains and siloxane skeletons .Future Directions
Future research on Poly(cyclopentylsilsesquioxane), silanol functional could focus on controlling the steric effects around silanol groups in the intermediate oligomers. This could allow for modulation of the crosslink density of siloxane skeletons, potentially leading to the development of materials with improved properties . Another promising direction could be the use of corner-opened cage-silsesquioxane as a directional template for tripodal poly(methyl methacrylate) .
properties
IUPAC Name |
1,3,5,7,9,11,14-heptacyclopentyl-3,7,14-trihydroxy-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H66O12Si7/c36-48(29-15-1-2-16-29)39-51(32-21-7-8-22-32)41-49(37,30-17-3-4-18-30)43-53(34-25-11-12-26-34)44-50(38,31-19-5-6-20-31)42-52(40-48,33-23-9-10-24-33)46-54(45-51,47-53)35-27-13-14-28-35/h29-38H,1-28H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPNNMSOKAULIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)[Si]2(O[Si]3(O[Si](O[Si]4(O[Si](O[Si](O2)(O[Si](O3)(O4)C5CCCC5)C6CCCC6)(C7CCCC7)O)C8CCCC8)(C9CCCC9)O)C1CCCC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H66O12Si7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
875.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
POSS trisilanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

